
An In-Depth Technical Guide to the
Pharmacokinetic Properties and Metabolism of

Ledipasvir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ledipasvir (acetone)

Cat. No.: B15158386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ledipasvir is a direct-acting antiviral agent that, in combination with sofosbuvir, has become a

cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] Its high efficacy and

favorable safety profile are underpinned by its unique pharmacokinetic and metabolic

characteristics. This technical guide provides a comprehensive overview of the absorption,

distribution, metabolism, and excretion (ADME) of ledipasvir, intended for professionals in the

fields of pharmaceutical research and development.

Pharmacokinetic Properties
The pharmacokinetic profile of ledipasvir is characterized by slow absorption, high plasma

protein binding, minimal metabolism, and predominantly fecal elimination.

Absorption
Following oral administration, ledipasvir is absorbed with a median time to maximum plasma

concentration (Tmax) ranging from 4.0 to 4.5 hours.[2][3][4] The absorption of ledipasvir is not

significantly affected by food, allowing for once-daily dosing without regard to meals.[5]
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Ledipasvir is extensively bound to human plasma proteins, with a binding percentage greater

than 99.8%.[6] This high degree of protein binding contributes to its pharmacokinetic profile and

potential for drug-drug interactions. The volume of distribution for ledipasvir has not been

precisely determined.

Metabolism
Ledipasvir undergoes minimal metabolism in humans. In vitro studies have shown no

detectable metabolism by major cytochrome P450 (CYP) enzymes, including CYP1A2,

CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7] There is evidence of slow oxidative

metabolism through an unknown mechanism. Following a single dose of radiolabeled [14C]-

ledipasvir, the parent drug accounted for over 98% of the total systemic exposure, indicating

very low metabolic clearance.[7]

Excretion
The primary route of elimination for ledipasvir is through biliary excretion of the unchanged

drug.[7] Following a single 90 mg oral dose of [14C]-ledipasvir, approximately 86% of the

administered radioactivity was recovered in the feces, with unchanged ledipasvir accounting for

70% of the dose.[7] A minor oxidative metabolite, M19, accounted for 2.2% of the dose in

feces.[7] Renal excretion is a minor pathway, with only about 1% of the administered dose

recovered in the urine.[7] The median terminal half-life of ledipasvir is approximately 47 hours,

supporting a once-daily dosing regimen.[3][4][5]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ledipasvir in healthy

adult subjects and patients with chronic hepatitis C.

Table 1: Single-Dose Pharmacokinetic Parameters of Ledipasvir (90 mg)
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Parameter Healthy Volunteers HCV-Infected Patients

Cmax (ng/mL) 183.7 ± 25.6 323

Tmax (h) 4.23 ± 2.09 4.0 - 4.5

AUC0-t (ng·h/mL) 3709 ± 1033 -

AUC0-∞ (ng·h/mL) 4201 ± 2345 7290 (steady state)

t1/2 (h) 31.1 ± 2.6 47

Data compiled from multiple sources.[3][6][7][8]

Table 2: Other Key Pharmacokinetic Properties of Ledipasvir

Property Value

Protein Binding >99.8%

Bioavailability Not Determined

Primary Route of Elimination Fecal

Metabolizing Enzymes
Minimal, unknown oxidative pathway (not CYP-

mediated)

Transporter Interactions
Substrate of P-gp and BCRP; Inhibitor of P-gp

and BCRP

Data compiled from multiple sources.[6][9]

Experimental Protocols
This section outlines the general methodologies employed in key experiments to determine the

pharmacokinetic properties of ledipasvir.

In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of ledipasvir in healthy volunteers or HCV-

infected patients.
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Methodology:

Study Design: A single-dose, open-label, cross-over or parallel-group design is typically

used.[5]

Subjects: Healthy adult volunteers or patients with chronic hepatitis C are recruited. Subjects

are typically required to fast overnight before drug administration.

Dosing: A single oral dose of ledipasvir (e.g., 90 mg) is administered.

Blood Sampling: Serial blood samples are collected from a forearm vein into heparinized

tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 10, 13,

18, 24, 48, and 72 hours post-dose).[8]

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to

separate plasma, which is then stored at -80°C until analysis.[8]

Bioanalysis: Plasma concentrations of ledipasvir are determined using a validated

bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-

MS/MS).[2][10]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2

are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Assay using Human Liver
Microsomes
Objective: To assess the metabolic stability of ledipasvir and identify the cytochrome P450

enzymes involved in its metabolism.

Methodology:

Materials: Pooled human liver microsomes, NADPH regenerating system (or NADPH), and

specific CYP enzyme inhibitors.

Incubation: Ledipasvir is incubated with human liver microsomes in the presence of an

NADPH regenerating system at 37°C. A typical reaction mixture includes phosphate buffer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://extranet.who.int/prequal/sites/default/files/document_files/BE_Ledipasvir_January2023.pdf
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://pubmed.ncbi.nlm.nih.gov/27480956/
https://www.researchgate.net/publication/360788385_Simultaneous_Determination_of_LedipasvirSofosbuvir_by_LCMSMS_in_Human_Plasma_and_its_Pharmacokinetics_Application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(pH 7.4), microsomal protein, and ledipasvir.

Reaction Termination: The reaction is stopped at various time points by adding a cold

organic solvent (e.g., acetonitrile or methanol).

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is

collected for analysis.

Analysis: The disappearance of ledipasvir over time is monitored by LC-MS/MS to determine

the metabolic stability (half-life, intrinsic clearance). To identify the responsible CYP

enzymes, similar incubations are performed in the presence of specific chemical inhibitors

for each major CYP isoform.

Protein Binding Determination by Equilibrium Dialysis
Objective: To determine the extent of ledipasvir binding to plasma proteins.

Methodology:

Apparatus: An equilibrium dialysis apparatus with a semi-permeable membrane separating

two chambers.

Procedure: One chamber is filled with human plasma, and the other with a buffer solution. A

known concentration of ledipasvir is added to the plasma chamber.

Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow equilibrium to

be reached between the free drug in the buffer and plasma chambers.

Sampling: After equilibration, samples are taken from both chambers.

Analysis: The concentration of ledipasvir in both the plasma and buffer chambers is

determined by LC-MS/MS.

Calculation: The percentage of protein binding is calculated based on the difference in drug

concentration between the two chambers.
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Mechanism of Action: NS5A Inhibition
Ledipasvir's primary mechanism of action is the inhibition of the Hepatitis C Virus (HCV) non-

structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion

assembly.
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Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic

study of ledipasvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8478781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478781/
https://www.rroij.com/open-access/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology.pdf
https://www.alliedacademies.org/proceedings/comparative-pharmacokinetic-study-of-ledipasvir-after-single-dose-using-novel-methodology-6055.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567193/
https://www.researchgate.net/publication/360788385_Simultaneous_Determination_of_LedipasvirSofosbuvir_by_LCMSMS_in_Human_Plasma_and_its_Pharmacokinetics_Application
https://www.benchchem.com/product/b15158386#pharmacokinetic-properties-and-metabolism-of-ledipasvir
https://www.benchchem.com/product/b15158386#pharmacokinetic-properties-and-metabolism-of-ledipasvir
https://www.benchchem.com/product/b15158386#pharmacokinetic-properties-and-metabolism-of-ledipasvir
https://www.benchchem.com/product/b15158386#pharmacokinetic-properties-and-metabolism-of-ledipasvir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15158386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

